Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an ethynylating agent. One common method involves the use of sodium hydride (NaH) as a base in a solvent such as dimethylformamide (DMF) to facilitate the ethynylation reaction . The reaction is usually carried out at ambient temperature with stirring for a specified duration.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of tert-butyl 4-oxopiperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.
Substitution: Formation of tert-butyl 4-halopiperidine-1-carboxylate derivatives.
Scientific Research Applications
Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is not well-documented. as a piperidine derivative, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The ethynyl group can participate in click chemistry reactions, which are useful in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate.
Tert-butyl 4-oxopiperidine-1-carboxylate: An oxidation product.
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate: A reduction product.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-12(15)6-8-13(9-7-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEYWYIIXFHSNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
275387-83-2 | |
Record name | tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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